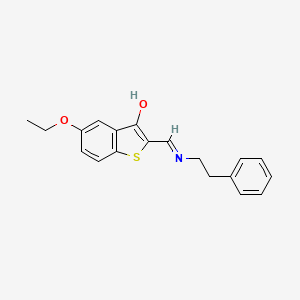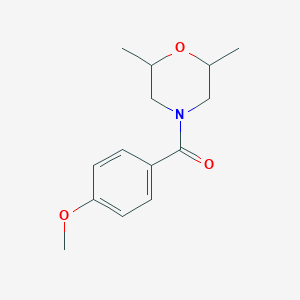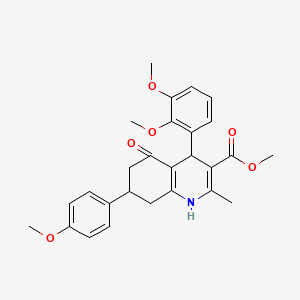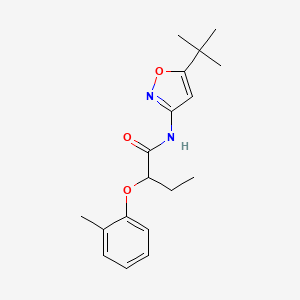
5-Ethoxy-2-(2-phenylethyliminomethyl)-1-benzothiophen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-(2-phenylethyliminomethyl)-1-benzothiophen-3-ol is a complex organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an ethoxy group, a phenylethyliminomethyl group, and a hydroxyl group attached to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-(2-phenylethyliminomethyl)-1-benzothiophen-3-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the ethoxy group, the phenylethyliminomethyl group, and the hydroxyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride (NaH), and solvents like tetrahydrofuran (THF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-(2-phenylethyliminomethyl)-1-benzothiophen-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-(2-phenylethyliminomethyl)-1-benzothiophen-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The ethoxy and hydroxyl groups may participate in hydrogen bonding, while the phenylethyliminomethyl group may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamides: Known for their antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamides: Exhibits similar biological activities and is used in various applications.
3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness
5-Ethoxy-2-(2-phenylethyliminomethyl)-1-benzothiophen-3-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-ethoxy-2-(2-phenylethyliminomethyl)-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-2-22-15-8-9-17-16(12-15)19(21)18(23-17)13-20-11-10-14-6-4-3-5-7-14/h3-9,12-13,21H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSUOBQIWVHJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5143440.png)

![1-(4-ethylphenyl)-5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143456.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5143482.png)
![4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5143486.png)

![N-(4-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5143493.png)

![2-(4-methoxyphenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid](/img/structure/B5143522.png)
![2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5143525.png)
![2-[(5Z)-2,4-dioxo-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
